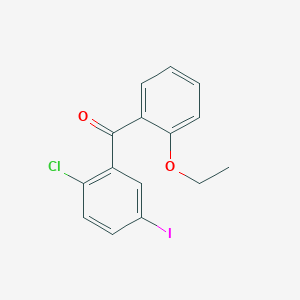
(2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone is an organic compound with the molecular formula C15H12ClIO2. This compound is characterized by the presence of chloro, iodo, and ethoxy substituents on a phenylmethanone backbone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone typically involves the reaction of 2-chloro-5-iodobenzoyl chloride with 2-ethoxybenzene under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone or potassium tert-butoxide in DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanones, while oxidation and reduction reactions can produce ketones, carboxylic acids, alcohols, or alkanes.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chloro, iodo, and ethoxy groups into target molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, while the ethoxy group can engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
- (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone
- (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone
Uniqueness
(2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone is unique due to the specific combination of chloro, iodo, and ethoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C15H12ClIO2 |
|---|---|
Molekulargewicht |
386.61 g/mol |
IUPAC-Name |
(2-chloro-5-iodophenyl)-(2-ethoxyphenyl)methanone |
InChI |
InChI=1S/C15H12ClIO2/c1-2-19-14-6-4-3-5-11(14)15(18)12-9-10(17)7-8-13(12)16/h3-9H,2H2,1H3 |
InChI-Schlüssel |
NQSRSTKHQKSMGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Dimethylamino)methylene]-Guanosine](/img/structure/B13139749.png)
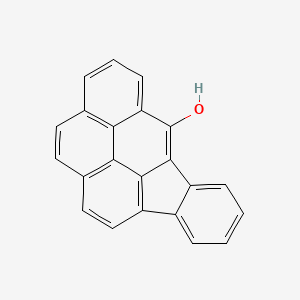
![2-(Difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13139758.png)
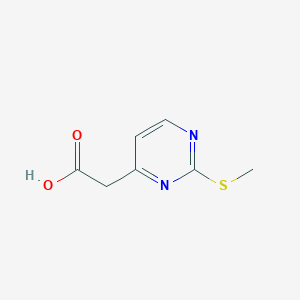
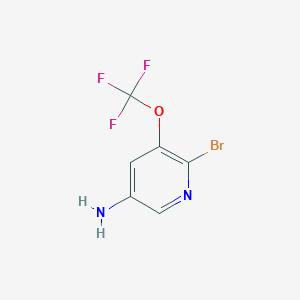
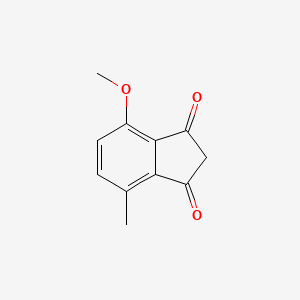
![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)
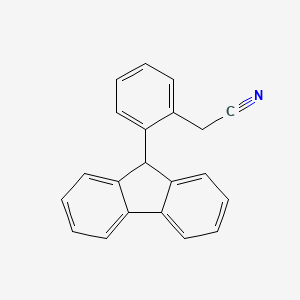
![Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester](/img/structure/B13139790.png)

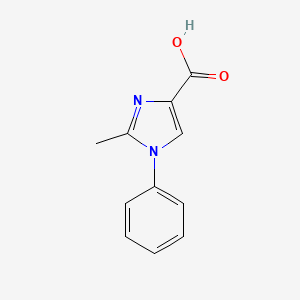
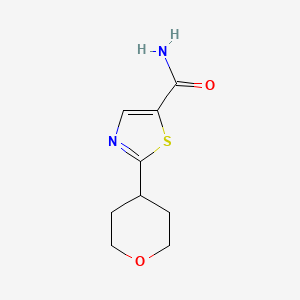

![7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13139814.png)
